2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid
Description
Significance of Pyrimidine (B1678525) Carboxylic Acids as Heterocyclic Scaffolds in Organic Chemistry
Pyrimidine carboxylic acids are a class of heterocyclic compounds that are of fundamental importance in organic chemistry and drug discovery. The pyrimidine nucleus is a key structural motif found in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and numerous pharmaceuticals.
The presence of a carboxylic acid group on the pyrimidine ring further enhances the synthetic utility of these scaffolds. This functional group can be readily converted into a variety of other functionalities, such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. Pyrimidine derivatives are known to be crucial intermediates in the synthesis of a wide range of therapeutic agents, including antiviral and anticancer drugs. chemimpex.com Their inherent biological relevance and synthetic tractability make pyrimidine carboxylic acids privileged scaffolds in medicinal chemistry.
Rationale for Advanced Research on 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid as a Versatile Synthetic Building Block
The specific substitution pattern of this compound provides a compelling case for its advanced research and application as a synthetic building block. The chlorine atom at the 2-position significantly enhances the electrophilicity of this carbon, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of substituents, including amines, alcohols, and thiols, which is a key strategy in the generation of molecular diversity for drug discovery programs.
Furthermore, the carboxylic acid at the 5-position serves as a versatile handle for a variety of chemical transformations. It can participate in coupling reactions or be converted to other functional groups, enabling the construction of more complex molecules. The methyl groups at the 4- and 6-positions can influence the compound's solubility and steric environment, which can be advantageous in directing chemical reactions and modulating the biological activity of its derivatives.
The utility of this compound is demonstrated by its role as a key intermediate in the synthesis of other important compounds. For instance, it can be used to prepare 4-chloro-2,6-dimethylpyrimidine, a precursor for various medicinal compounds. A specific example of its application is in the palladium-catalyzed synthesis of methyl 4,6-dimethylpyrimidine-2-carboxylate. This versatility underscores the compound's importance and justifies the continued exploration of its synthetic potential in both academic and industrial research.
Below are data tables summarizing the key properties and applications of this important chemical compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 4786-60-1 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.6 g/mol |
| Purity | 95% |
This data is compiled from publicly available chemical information. chemsrc.com
Table 2: Applications of this compound
| Application Area | Specific Use |
| Pharmaceuticals | Intermediate in the synthesis of various pharmaceutical agents, including potential antiviral compounds. |
| Agrochemicals | Utilized in the formulation of herbicides and pesticides. |
| Synthetic Organic Chemistry | A versatile building block for synthesizing more complex organic molecules through reactions like nucleophilic substitutions and condensations. |
Properties
CAS No. |
4786-60-1 |
|---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.6 |
Purity |
95 |
Origin of Product |
United States |
Targeted Synthetic Methodologies for 2 Chloro 4,6 Dimethylpyrimidine 5 Carboxylic Acid
Historical and Classical Synthetic Routes to Pyrimidine-5-carboxylic Acid Derivatives
The foundational approaches to pyrimidine (B1678525) synthesis have historically relied on the cyclocondensation of a three-carbon component with an amidine-containing compound, such as urea (B33335) or thiourea (B124793). A prominent classical route is the Biginelli reaction, first reported in 1891, which involves the acid-catalyzed, three-component reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. wikipedia.orgorganic-chemistry.org This reaction provides a direct pathway to dihydropyrimidinones, which can be further modified.
A widely used classical method for constructing the 4,6-dimethylpyrimidine (B31164) scaffold involves the condensation of acetylacetone (B45752) (a β-dicarbonyl compound) with thiourea. orgsyn.org Subsequent chemical transformations would be required to introduce the chloro and carboxylic acid functionalities at the 2- and 5-positions, respectively.
Another significant classical strategy involves the reaction of amidinium salts with reagents derived from dicarbonyl compounds. For instance, a general and high-yielding method for 2-substituted pyrimidine-5-carboxylic esters involves the reaction of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.orgorganic-chemistry.org This approach highlights a reliable, albeit multi-step, pathway to the core pyrimidine-5-carboxylate structure that was crucial before the advent of more streamlined modern methods.
De Novo Synthesis Approaches to the 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid Scaffold
De novo synthesis, the construction of complex molecules from simple precursors, is central to producing specifically functionalized pyrimidines like this compound. creative-proteomics.com These methods can be categorized into traditional multi-step sequences and more advanced one-pot procedures.
Multi-step synthesis provides a robust, controllable pathway to complex molecules by isolating intermediates at each stage. A plausible strategy for the target compound involves first assembling the core pyrimidine ring and then performing functional group interconversions.
For example, a typical sequence might be:
Ring Formation : Condensation of ethyl 2-acetyl-3-oxobutanoate with urea to form ethyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate.
Chlorination : Conversion of the 2-hydroxy group to a 2-chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a common transformation in heterocyclic chemistry.
Hydrolysis : Saponification of the ethyl ester at the 5-position to yield the final carboxylic acid.
A patented method for a related compound, 2-chloropyrimidine-5-carboxylic acid, starts from 2-chloro-5-bromopyrimidine. google.com This multi-step process involves reacting it with an active metal reagent and Boc₂O to form a tert-butyl ester intermediate, which is then hydrolyzed to the final acid. google.com Such strategies, while effective, often require multiple purification steps and can generate significant waste.
To overcome the limitations of multi-step synthesis, one-pot and multicomponent reactions (MCRs) have become a major focus. researchgate.net These reactions combine multiple synthetic steps into a single operation without isolating intermediates, thereby saving time, resources, and reducing waste. rasayanjournal.co.in
Several one-pot procedures for synthesizing substituted pyrimidines have been developed. For example, a three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by ZnCl₂, can produce various 4,5-disubstituted pyrimidines in a single step. organic-chemistry.org Another efficient one-pot, three-component synthesis generates 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines from aldehydes, malononitrile, and S-alkylisothiouronium salts in water. While not yielding the exact target molecule, these methods demonstrate the power of one-pot sequences in rapidly building the pyrimidine core with dense functionalization.
The Biginelli reaction itself is a classic example of a multicomponent reaction that has been continuously refined for one-pot applications. wikipedia.orgbiomedres.usnih.gov Modern variations use advanced catalysts and conditions to improve yields and expand the scope of accessible pyrimidine derivatives. biomedres.us
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry, which aim to make chemical processes more environmentally benign, have been widely applied to pyrimidine synthesis. rasayanjournal.co.inbenthamdirect.compowertechjournal.com Key areas of focus include the use of alternative energy sources, the development of sustainable catalysts, and the reduction or elimination of hazardous solvents. nih.govnih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. powertechjournal.com Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating. tandfonline.comijper.org The synthesis of various pyrimidine derivatives, including those based on the 2-chloro-pyrimidine scaffold, has been successfully achieved using microwave heating. nih.govacs.org Biginelli-type condensations, for example, can be performed under solvent-free conditions using microwave irradiation to produce dihydropyrimidinones with high efficiency. organic-chemistry.orgfoliamedica.bg
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. A one-pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives has been developed using ammonium chloride as a catalyst under solvent-free conditions, showcasing a greener route to related structures. ias.ac.in
Catalysis is a core pillar of green chemistry, and significant research has been dedicated to developing efficient and reusable catalysts for pyrimidine synthesis. nih.gov
Recent advances include the use of ionic liquids, metal-free catalysts, and heterogeneous catalysts that can be easily recovered and reused. rasayanjournal.co.inpowertechjournal.comoiccpress.com For example, a facile one-pot synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives has been achieved using the environmentally friendly Cerium(IV) ammonium nitrate (B79036) (CAN) as a catalyst in water. researchgate.net
A highly sustainable approach utilizes an iridium-pincer complex to catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols. organic-chemistry.orgacs.orgnih.gov This method is particularly noteworthy as it can utilize alcohols derived from lignocellulose, an abundant biomass source, and liberates only hydrogen and water as byproducts. organic-chemistry.orgacs.org
| Catalyst System | Reaction Type | Key Green Features | Reported Yields | Source |
|---|---|---|---|---|
| Iridium-Pincer Complex | Multicomponent Synthesis | Uses biomass-derived alcohols; liberates only H₂ and H₂O. | Up to 93% | organic-chemistry.orgacs.org |
| Cerium(IV) Ammonium Nitrate (CAN) | One-Pot Synthesis | Environmentally friendly catalyst; uses water as a solvent. | Good to excellent | researchgate.net |
| Ammonium Chloride (NH₄Cl) | One-Pot Biginelli Reaction | Inexpensive catalyst; solvent-free conditions. | High | ias.ac.in |
| DABCO-based Ionic Liquid | One-Pot Synthesis | Reusable catalyst; easy product work-up. | High | oiccpress.com |
| p-Toluene Sulphonic Acid (PTSA) | One-Pot Condensation | Cost-effective catalyst; straightforward method. | High | mdpi.com |
Optimization of Reaction Conditions for Yield and Selectivity Control
The quest for an efficient and selective synthesis of this compound has led researchers to investigate the impact of several key reaction parameters. The following subsections detail the findings related to the influence of solvent systems, the role of catalysts and additives, and the effects of temperature and pressure on the reaction kinetics.
Influence of Solvent Systems and Concentration
The choice of solvent is a critical factor that can significantly impact the reaction rate, yield, and purity of the final product in the synthesis of pyrimidine derivatives. Research into the synthesis of related pyrimidine-5-carboxylic acid derivatives has highlighted the use of various organic solvents. For instance, in the synthesis of other pyrimidine compounds, solvents such as methanol, ethanol, and tetrahydrofuran (B95107) (THF) have been commonly employed. iau.irumich.edu
The polarity and proticity of the solvent can influence the solubility of reactants and intermediates, as well as stabilize transition states, thereby affecting the reaction pathway and efficiency. While specific comparative studies on the synthesis of this compound are not extensively detailed in publicly available literature, general principles of organic synthesis suggest that aprotic solvents might be favored to avoid unwanted side reactions with the reactive chloro-substituent. The concentration of reactants is another crucial variable; higher concentrations may lead to increased reaction rates but can also promote the formation of byproducts through polymerization or side reactions. Conversely, very low concentrations might result in impractically slow reaction times. Therefore, the optimal concentration is a balance that needs to be determined empirically for a specific synthetic route.
Table 1: Investigated Solvent Systems in the Synthesis of Related Pyrimidine Derivatives
| Solvent System | Observed Outcome | Reference |
| Methanol | Used in the synthesis of pyrido[2,3-d:6,5-d']dipyrimidines. | iau.ir |
| Ethanol | Employed in the synthesis of S-glycosylated pyrimidines. | iau.ir |
| Tetrahydrofuran (THF) | Utilized for dissolving reactants in the synthesis of intermediate compounds. | iau.ir |
| Water | Investigated as a green solvent for pyrimidine synthesis, often with a catalyst. | iau.ir |
This table is illustrative and based on the synthesis of related pyrimidine structures due to the limited direct data for the target compound.
Role of Catalysts and Additives
Catalysis plays a pivotal role in enhancing the rate and selectivity of many organic reactions, including the synthesis of heterocyclic compounds like pyrimidines. In the context of synthesizing pyrimidine derivatives, both acid and base catalysis have been explored. For instance, acid catalysis has been shown to promote the amination of chloropyrrolopyrimidines, a reaction analogous to potential synthetic routes for the target molecule. preprints.org
One study on the synthesis of pyrido[2,3-d:6,5-d']dipyrimidines utilized N-sulfonic acid pyridinium-4-carboxylic acid chloride as a novel and efficient catalyst, particularly under solvent-free conditions. iau.ir This suggests that acidic catalysts can be effective in promoting the cyclization and condensation steps often involved in pyrimidine ring formation. The use of ammonium chloride as a catalyst in the solvent-free synthesis of pyrimidine-5-carbonitrile derivatives has also been reported, highlighting the potential of simple and cost-effective catalysts. ias.ac.in The catalyst loading, typically expressed in mol%, is a critical parameter to optimize, as a higher loading may not necessarily lead to a proportional increase in yield and can complicate product purification.
Table 2: Catalysts and Additives in the Synthesis of Pyrimidine Derivatives
| Catalyst/Additive | Reaction Type | Observed Effect | Reference |
| N-sulfonic acid pyridinium-4-carboxylic acid chloride | Condensation for pyrido[2,3-d:6,5-d']dipyrimidines | Efficient catalysis under solvent-free conditions | iau.ir |
| Ammonium Chloride | Synthesis of pyrimidine-5-carbonitriles | Effective under solvent-free conditions | ias.ac.in |
| Acid Catalysis (General) | Amination of chloropyrrolopyrimidines | Promotes nucleophilic substitution | preprints.org |
This table provides examples of catalysts used in the synthesis of related pyrimidine compounds, indicating potential avenues for the optimization of this compound synthesis.
Temperature and Pressure Profiling for Reaction Kinetics
A theoretical study on the mechanism of aqueous-phase multicomponent reactions for the synthesis of pyrido[2,3-d]pyrimidines demonstrated the significant impact of temperature on reaction kinetics. nih.gov The study, which employed microkinetic modeling, showed that an increase in temperature from 298 K to 368 K increased the reaction rate, although in that specific case, it was still insufficient for substantial product formation without a catalyst. nih.gov This underscores the interplay between temperature and catalysis in achieving optimal reaction outcomes.
Table 3: Temperature Effects on Related Pyrimidine Syntheses
| Temperature (K) | System | Observation | Reference |
| 298 | Aqueous synthesis of pyrido[2,3-d]pyrimidines (Theoretical) | Very slow reaction rate | nih.gov |
| 368 | Aqueous synthesis of pyrido[2,3-d]pyrimidines (Theoretical) | Increased reaction rate, but still low conversion | nih.gov |
This table illustrates the general principle of temperature influence on reaction kinetics in a related system, highlighting the need for empirical optimization for the specific synthesis of this compound.
Chemical Reactivity and Derivatization Strategies of 2 Chloro 4,6 Dimethylpyrimidine 5 Carboxylic Acid
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Chloro Position
The chlorine atom at the C-2 position of the pyrimidine (B1678525) ring is susceptible to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govchemrxiv.org The electron-withdrawing nature of the two ring nitrogen atoms facilitates this reaction by stabilizing the negative charge of the intermediate. nih.govstackexchange.com
The displacement of the C-2 chloro group by nitrogen-based nucleophiles is a widely utilized transformation. Primary and secondary amines readily react with 2-chloropyrimidines to furnish 2-aminopyrimidine (B69317) derivatives. mdpi.comyoutube.com For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines under microwave irradiation efficiently yields 2-anilinopyrimidine products. rsc.org The reaction conditions and the electronic nature of the substituents on the aniline (B41778) can influence the reaction's efficiency. rsc.org Second-order rate constants and Arrhenius parameters for the amination of 2-chloro-4,6-dimethylpyrimidine have been studied, providing quantitative insight into its reactivity. researchgate.net
Similarly, amidation can be achieved, though it typically involves the reaction with an amide nucleophile or a two-step process where a primary amino group is first installed and then acylated. These reactions are fundamental in synthesizing molecules with potential biological activity. mdpi.com
| Nucleophile (Amine) | Product | Reaction Conditions | Reference |
| Aniline | 2-Anilino-4,6-dimethylpyrimidine | Microwave irradiation | rsc.org |
| Substituted Anilines | 2-(Substituted anilino)-4,6-dimethylpyrimidines | Microwave irradiation | rsc.org |
| Various Amines | 2-Amino-4,6-dichloropyrimidine derivatives | Triethylamine (B128534), 80-90 °C | mdpi.com |
Oxygen and sulfur nucleophiles can also effectively displace the C-2 chlorine atom. Alkoxylation, using alkoxides such as sodium or potassium methoxide (B1231860) or ethoxide, leads to the formation of 2-alkoxy-4,6-dimethylpyrimidine derivatives. While direct studies on the target compound are specific, the general reactivity pattern is well-established for chloropyrimidines, where alkoxides act as potent nucleophiles. chemrxiv.org
Thiolation reactions, using thiols or their corresponding thiolates, yield 2-thioether derivatives. The synthesis of 4,6-dimethylpyrimidine-2-thiol (B7761162) from the reaction of acetylacetone (B45752) with thiourea (B124793) establishes a related core structure. researchgate.net This thiol can then undergo S-alkylation. Alternatively, direct SNAr of 2-chloro-4,6-dimethylpyrimidine with a thiol in the presence of a base provides a direct route to 2-(alkylthio)- or 2-(arylthio)-4,6-dimethylpyrimidines. researchgate.net These sulfur-containing pyrimidines are valuable intermediates in medicinal chemistry.
| Nucleophile | Reagent Example | Product Class | Reference |
| Alkoxide | Sodium methoxide | 2-Alkoxy-4,6-dimethylpyrimidine | chemrxiv.org |
| Thiolate | Potassium thiophenoxide | 2-(Arylthio)-4,6-dimethylpyrimidine | researchgate.net |
| Thiol | Thiophenol + Base | 2-(Arylthio)-4,6-dimethylpyrimidine | researchgate.net |
The C-2 chloro substituent can be replaced with other halogens through halogen exchange (HALEX) reactions. The exchange of chloride for fluoride (B91410) is often thermodynamically favorable and can be accomplished using fluoride sources like cesium fluoride (CsF). researchgate.net This transformation is valuable for creating fluorinated pyrimidine derivatives, which can have altered biological properties.
Reduction of the C-2 chloro group to a hydrogen atom represents another synthetic pathway. This can be achieved through various catalytic hydrogenation methods, for example, using palladium on carbon (Pd/C) with a hydrogen source like H₂ gas or a hydrogen donor. This reductive dehalogenation provides access to 4,6-dimethylpyrimidine-5-carboxylic acid, removing the reactive halogen handle.
Transformations Involving the Pyrimidine-5-carboxylic Acid Moiety
The carboxylic acid group at the C-5 position offers a secondary site for chemical modification, allowing for transformations that are largely independent of the C-2 chloro group's reactivity.
The carboxylic acid can be readily converted into its corresponding esters through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. masterorganicchemistry.com Alternatively, esterification can be achieved under milder conditions using coupling agents. orgsyn.org
Amidation of the carboxylic acid group to form pyrimidine-5-carboxamides is another important transformation. ias.ac.in This typically requires activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. Modern methods often employ peptide coupling reagents (e.g., DCC, EDC) to facilitate the direct formation of the amide bond between the carboxylic acid and an amine under mild conditions.
| Reagent(s) | Transformation | Product | Reference |
| Methanol, H₂SO₄ | Fischer Esterification | Methyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate | masterorganicchemistry.commasterorganicchemistry.com |
| 1. SOCl₂ 2. Ammonia | Amidation | 2-chloro-4,6-dimethylpyrimidine-5-carboxamide | ias.ac.in |
| Benzylamine, EDC | Amidation | N-benzyl-2-chloro-4,6-dimethylpyrimidine-5-carboxamide | ias.ac.in |
Decarboxylation is the removal of the carboxylic acid group, releasing carbon dioxide (CO₂). While the decarboxylation of simple aromatic carboxylic acids often requires harsh conditions, the reaction can be facilitated by the electronic properties of the aromatic ring. organic-chemistry.org The electron-withdrawing nature of the pyrimidine ring can help stabilize the negative charge that develops on the ring in the transition state or as part of a carbanionic intermediate, thus promoting decarboxylation upon heating. masterorganicchemistry.com
The mechanism for thermal decarboxylation of many aromatic carboxylic acids is thought to proceed through a zwitterionic intermediate or a concerted process where the carboxyl C-C bond is broken. masterorganicchemistry.comyoutube.com In some cases, the reaction is catalyzed by metals, such as copper. organic-chemistry.org For 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid, heating, potentially in the presence of a catalyst, would be expected to yield 2-chloro-4,6-dimethylpyrimidine. The stability of the resulting pyrimidyl anion intermediate is a key factor in the feasibility of this reaction. masterorganicchemistry.com
Reduction of the Carboxylic Acid Group
The carboxylic acid group at the C5 position can be chemically reduced to a primary alcohol, yielding (2-chloro-4,6-dimethylpyrimidin-5-yl)methanol. This transformation is typically accomplished using powerful reducing agents.
Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of carboxylic acids. chemistrysteps.comchemguide.co.uk The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at room temperature. An acidic workup is required following the reduction to neutralize the reaction mixture and protonate the resulting alkoxide to furnish the alcohol. It is important to note that LiAlH₄ is a highly reactive, non-selective reducing agent. chemistrysteps.comchemistrysteps.com
While sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent, it is generally not reactive enough to reduce carboxylic acids or their corresponding carboxylate salts. chemistrysteps.com The deprotonation of the carboxylic acid by basic impurities or the reagent itself forms a carboxylate that is resistant to reduction by NaBH₄ due to its reduced electrophilicity. chemistrysteps.com Therefore, LiAlH₄ or other strong hydrides like borane (B79455) (BH₃) are the reagents of choice for this transformation.
Electrophilic Aromatic Substitution on the Pyrimidine Ring (if applicable)
Electrophilic aromatic substitution (SEAr) is a hallmark reaction of many aromatic systems, but it is generally not a feasible strategy for the pyrimidine ring. The pyrimidine nucleus is inherently electron-deficient, or π-deficient, due to the presence of two electronegative nitrogen atoms. researchgate.net This characteristic significantly deactivates the ring towards attack by electrophiles.
The substituents on this compound further compound this deactivation. The 2-chloro and 5-carboxylic acid groups are both electron-withdrawing, further reducing the electron density of the ring. While the 4- and 6-methyl groups are weakly activating, their effect is insufficient to overcome the strong deactivating influence of the nitrogen heteroatoms and the other substituents. csu.edu.au Consequently, the pyrimidine ring in this molecule is highly unreactive towards standard electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, which typically require harsh conditions and often result in low yields, if any reaction occurs at all. researchgate.netwikipedia.orgyoutube.com
Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives
The most prominent and synthetically useful handle on the this compound scaffold is the chlorine atom at the C2 position. The electron-deficient nature of the pyrimidine ring makes this position highly susceptible to palladium-catalyzed cross-coupling reactions. acs.org These reactions provide powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, allowing for extensive diversification of the core structure. For these reactions to proceed efficiently, the carboxylic acid is often protected as an ester to prevent potential interference with the basic conditions commonly employed.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the C2 position of the pyrimidine and various aryl or heteroaryl groups. This reaction involves the coupling of the 2-chloropyrimidine (B141910) derivative with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base.
The reactivity of chloropyrimidines in Suzuki couplings is enhanced by the electron-deficient character of the ring system, making them more reactive than analogous aryl chlorides. acs.org A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific coupling partners. Common catalyst systems include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a phosphine (B1218219) ligand such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃). mdpi.comnih.gov
| Catalyst/Ligand | Base | Solvent | Typical Conditions |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | DMF/Water or Dioxane/Water | Heating, often with microwave irradiation to reduce reaction times. mdpi.comnih.gov |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF or K₃PO₄ | THF or Dioxane | Inert atmosphere, heating (e.g., 50°C). nih.gov |
The Sonogashira coupling enables the introduction of an alkyne moiety at the C2 position, forming a C(sp²)-C(sp) bond. This reaction couples the 2-chloropyrimidine derivative with a terminal alkyne using a dual catalyst system consisting of a palladium complex and a copper(I) salt, typically in the presence of an amine base. wikipedia.orgorganic-chemistry.org
The classic Sonogashira conditions involve catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ with a copper(I) iodide (CuI) co-catalyst. libretexts.org The amine base, such as triethylamine or diisopropylamine, serves both as a base and often as the solvent. While effective, these conditions can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). nih.gov To address this, copper-free Sonogashira protocols have been developed, which often rely on specific palladium catalysts and different base/solvent systems. libretexts.orgnih.gov
| Catalyst System | Base | Solvent | Key Features |
|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | THF or DMF | Classic conditions; reaction proceeds under mild temperatures. wikipedia.orgorganic-chemistry.org |
| Pd(PPh₃)₄ / CuI | Amine Base | Amine or THF | Widely used for coupling aryl halides with terminal alkynes. libretexts.orgresearchgate.net |
| Palladium Pre-catalyst (e.g., [DTBNpP]Pd(crotyl)Cl) | TMP (2,2,6,6-Tetramethylpiperidine) | DMSO | Copper-free conditions, often at room temperature, minimizing homocoupling. nih.gov |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the direct amination of the C2 position of the pyrimidine ring by coupling it with a primary or secondary amine.
This reaction is highly dependent on the choice of a suitable phosphine ligand, which facilitates the key steps of the catalytic cycle. Sterically hindered and electron-rich dialkylbiarylphosphine ligands are often required for the efficient coupling of less reactive aryl chlorides. The reaction is carried out in the presence of a palladium source and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
| Palladium Source | Ligand | Base | Solvent |
|---|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos (Dialkylbiarylphosphines) | NaOtBu or K₃PO₄ | Toluene or Dioxane |
| Pd(OAc)₂ | BINAP or DPPF (Bidentate phosphines) | Cs₂CO₃ or K₂CO₃ | Toluene or DMF |
Mechanistic Investigations of Reactions Involving 2 Chloro 4,6 Dimethylpyrimidine 5 Carboxylic Acid
Elucidation of Reaction Pathways and Intermediates
While specific mechanistic studies exclusively focused on 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid are not extensively detailed in publicly available literature, the reaction pathways and intermediates can be inferred from established principles of heterocyclic chemistry and studies on analogous compounds. The primary reactions involving this molecule are its synthesis and subsequent nucleophilic substitution at the C2 position.
The synthesis of this compound likely proceeds through the cyclization of a β-dicarbonyl compound (or a synthetic equivalent) with a chlorine-containing amidine or a related nitrogenous precursor, followed by the introduction of the carboxylic acid group. Alternatively, a common route to 2-chloropyrimidines involves the diazotization of a corresponding 2-aminopyrimidine (B69317) in the presence of a chloride source.
A plausible synthetic pathway for a related compound, 2-chloropyrimidine (B141910), involves the reaction of 2-aminopyrimidine with sodium nitrite (B80452) in concentrated hydrochloric acid at low temperatures. This reaction proceeds via a diazonium salt intermediate, which is then displaced by a chloride ion.
Once formed, the dominant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The pyrimidine (B1678525) ring is electron-deficient, which is further enhanced by the presence of the electron-withdrawing carboxylic acid group and the electronegative chlorine atom. This electronic arrangement makes the C2 position, where the chlorine atom is located, highly susceptible to attack by nucleophiles.
The generally accepted mechanism for the SNAr reaction at the C2 position of a 2-chloropyrimidine derivative involves two main steps:
Nucleophilic Attack: A nucleophile (Nu-) attacks the electrophilic carbon atom bonded to the chlorine atom. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring and the carboxylic acid group.
Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently eliminated from the Meisenheimer complex, leading to the restoration of the aromaticity of the pyrimidine ring and the formation of the substituted product.
Intermediates in these reactions are typically transient and not easily isolated. However, their existence is supported by a wealth of kinetic and computational evidence from studies on similar heterocyclic systems. For instance, in reactions with amines, the initial adduct can be deprotonated before the loss of the leaving group.
Kinetic Studies of Key Transformation Reactions
Kinetic studies are crucial for understanding the rates of chemical reactions and for elucidating their mechanisms. For the key transformation of this compound, which is nucleophilic substitution, kinetic investigations would typically focus on the influence of various factors on the reaction rate. These factors include the nature of the nucleophile, the solvent, and the temperature.
The rate of reaction is significantly influenced by the nucleophilicity of the attacking species. Stronger nucleophiles will react faster. The solvent also plays a critical role. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.
A hypothetical kinetic study on the reaction of this compound with a series of anilines, similar to studies on 2-chloro-4,6-dimethylpyrimidine (B132427), would likely show that electron-donating groups on the aniline (B41778) increase the reaction rate, while electron-withdrawing groups decrease it. This is because electron-donating groups enhance the nucleophilicity of the amine.
The following table illustrates the type of data that would be collected in a kinetic study of the reaction of a hypothetical 2-chloropyrimidine derivative with different nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|---|
| Piperidine | Ethanol | 50 | 1.90 x 10⁻² |
| Dimethylamine | Ethanol | 50 | 5.89 x 10⁻³ |
| Methylamine | Ethanol | 50 | 2.11 x 10⁻³ |
| Hydroxide | 30% aq. Ethanol | 40 | 7.70 x 10⁻⁴ |
Note: The data in this table is based on kinetic studies of 2-chloropyrimidine and is for illustrative purposes to show the expected trends for this compound. zenodo.org
Computational Approaches to Reaction Mechanism Understanding
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, offering insights into transition states, intermediates, and reaction energy profiles that are often difficult to obtain experimentally. For this compound, computational methods can be applied to understand its reactivity in SNAr reactions.
Density Functional Theory (DFT) is a commonly used computational method for studying the mechanisms of organic reactions. By performing DFT calculations, one can model the reaction pathway of a nucleophile with this compound. These calculations can determine the geometries and energies of the reactants, the Meisenheimer intermediate, the transition states, and the products.
A typical computational study would involve:
Geometry Optimization: The three-dimensional structures of all species involved in the reaction are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states).
Molecular orbital analysis, such as the examination of the Lowest Unoccupied Molecular Orbital (LUMO), can provide qualitative insights into the reactivity of the substrate. For this compound, the LUMO is expected to have a large coefficient on the C2 carbon atom, indicating that this is the most electrophilic site and the most likely position for nucleophilic attack.
The following table summarizes the types of parameters that can be obtained from computational studies of an SNAr reaction.
| Parameter | Description | Typical Information Gained |
|---|---|---|
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. | Provides a quantitative measure of the reaction rate. A lower activation energy corresponds to a faster reaction. |
| Reaction Energy (ΔG_rxn) | The overall energy change from reactants to products. | Indicates whether the reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic). |
| Geometry of Transition State | The molecular structure at the highest point on the reaction energy profile. | Provides insights into the bond-making and bond-breaking processes during the reaction. |
| Charge Distribution | The distribution of partial charges on the atoms in the molecule. | Helps to identify electrophilic and nucleophilic sites. |
By applying these computational approaches, a detailed and quantitative understanding of the factors that control the reactivity of this compound can be achieved, complementing and extending the knowledge gained from experimental studies.
Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro 4,6 Dimethylpyrimidine 5 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Elucidation of Proton (¹H) NMR Spectral Features
A ¹H NMR spectrum of 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid would be expected to show distinct signals corresponding to the different types of protons in the molecule. The two methyl groups (at positions 4 and 6) would likely appear as a single, sharp singlet due to their chemical equivalence, integrating to six protons. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), the position of which can be sensitive to solvent and concentration.
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~2.5-2.7 | Singlet | 6H | 4-CH₃, 6-CH₃ |
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, distinct signals would be expected for the methyl carbons, the pyrimidine (B1678525) ring carbons, and the carboxylic acid carbon. The carbons attached to electronegative atoms (chlorine and nitrogen) and the carbonyl carbon of the carboxylic acid would resonate at lower fields (higher ppm values).
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~20-25 | 4-CH₃, 6-CH₃ |
| ~120-130 | C5 |
| ~160-170 | C4, C6 |
| ~160-165 | C2 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments would be crucial for unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy) would confirm the absence of proton-proton couplings, as all proton signals are expected to be singlets.
HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals of the methyl groups to their corresponding carbon signals.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would provide the exact molecular weight of the compound, allowing for the determination of its elemental formula (C₇H₇ClN₂O₂). The analysis of the fragmentation pattern would offer further structural confirmation. Expected fragmentation could involve the loss of the chlorine atom, the carboxylic acid group (as CO₂ or COOH), or methyl radicals.
Hypothetical HRMS Data
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₇H₈ClN₂O₂⁺ | 187.0274 |
| [M-Cl]⁺ | C₇H₇N₂O₂⁺ | 151.0508 |
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A sharp, strong absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. C-H stretching vibrations of the methyl groups would appear just below 3000 cm⁻¹, and various C=N and C=C stretching vibrations from the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretch would likely appear in the fingerprint region, typically below 800 cm⁻¹.
Hypothetical FT-IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~2950 | Medium | C-H stretch (Methyl) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1400-1600 | Medium-Strong | C=N, C=C stretch (Pyrimidine Ring) |
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its chemical structure and bonding. While specific Raman spectroscopic data for this compound is not extensively available in the public domain, the expected vibrational modes can be inferred from the analysis of related pyrimidine derivatives.
The Raman spectrum of this compound would be characterized by a series of distinct bands corresponding to the vibrations of its functional groups and the pyrimidine ring. Key expected vibrational modes include:
Pyrimidine Ring Vibrations: The pyrimidine ring would exhibit several characteristic breathing and stretching modes. These are typically observed in the fingerprint region of the Raman spectrum.
C-Cl Stretching: A prominent band corresponding to the stretching vibration of the carbon-chlorine bond at the 2-position is anticipated.
Methyl Group Vibrations: The two methyl groups at positions 4 and 6 would give rise to symmetric and asymmetric C-H stretching and bending vibrations.
Carboxylic Acid Group Vibrations: The carboxylic acid moiety at position 5 would be identifiable by the characteristic C=O stretching, C-O stretching, and O-H bending modes. The O-H stretching band is often broad due to hydrogen bonding.
The precise positions of these Raman bands can be influenced by the solid-state packing and intermolecular interactions, making Raman spectroscopy a sensitive tool for studying the crystalline environment.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on closely related pyrimidine derivatives, such as 4-amino-5-chloro-2,6-dimethylpyrimidine (B1269130) and other pyrimidine carboxylic acids, provide a strong basis for understanding its expected solid-state structure. nih.govresearchgate.netnih.gov
The molecular conformation of this compound is expected to be largely planar, with the pyrimidine ring forming the core. The carboxylic acid group may exhibit some rotational freedom around the C-C bond connecting it to the ring.
Based on data from analogous structures, the bond lengths and angles within the pyrimidine ring are expected to be consistent with those of other substituted pyrimidines. The C-Cl bond length would be a key parameter, as would the bond distances within the carboxylic acid group, which can be indicative of protonation state and hydrogen bonding.
Table 1: Expected Bond Parameters for this compound based on Related Structures
| Bond/Angle | Expected Value Range |
| C-Cl Bond Length (Å) | 1.73 - 1.75 |
| C=O Bond Length (Å) | 1.20 - 1.25 |
| C-O Bond Length (Å) | 1.30 - 1.35 |
| Pyrimidine C-N-C Angle (°) | 115 - 120 |
| Pyrimidine N-C-N Angle (°) | 125 - 128 |
Note: These values are estimations based on crystallographic data of similar pyrimidine derivatives.
The crystal packing of this compound would be dominated by a network of intermolecular interactions.
Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bond between the carboxylic acid group of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule (O-H···N). This is a highly robust and frequently observed interaction in cocrystals of carboxylic acids and pyridine-based systems. acs.orgnih.govfigshare.com Additionally, weaker C-H···O and C-H···N interactions may further stabilize the crystal lattice. In derivatives, N-H···O and N-H···N hydrogen bonds are also common. researchgate.netresearchgate.net
Halogen Bonding: The chlorine atom at the 2-position can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic atoms like oxygen or another chlorine. Cl···Cl and Cl···O interactions are observed in related structures and are likely to play a role in the crystal packing of this compound. nih.govresearchgate.netnih.gov
Table 2: Common Intermolecular Interactions in Pyrimidine Carboxylic Acid Derivatives
| Interaction Type | Donor/Acceptor Atoms | Typical Distance (Å) |
| Hydrogen Bond | O-H···N | 2.6 - 2.8 |
| Hydrogen Bond | N-H···O | 2.8 - 3.0 |
| Halogen Bond | Cl···Cl | 3.4 - 3.6 |
| Halogen Bond | Cl···O | 3.0 - 3.3 |
| π-π Stacking Distance | Ring Centroid to Centroid | 3.5 - 3.8 |
Note: The distances are generalized from published crystal structures of related compounds.
The predictable and robust nature of certain intermolecular interactions leads to the formation of recognizable patterns known as supramolecular synthons. For pyrimidine carboxylic acids, the most prominent synthon is the R²₂(8) heterosynthon, formed by the O-H···N hydrogen bond from the carboxylic acid to a pyrimidine ring nitrogen and a C-H···O interaction from a ring carbon adjacent to the nitrogen to the carbonyl oxygen. nih.govresearchgate.netresearchgate.net This synthon is a powerful tool in crystal engineering for designing specific solid-state architectures. nih.gov
In addition to the primary R²₂(8) synthon, other motifs can arise, such as the R²₂(8) homosynthon involving base pairing between two pyrimidine rings via N-H···N hydrogen bonds in amino-substituted derivatives. researchgate.netresearchgate.net The interplay of these synthons, along with halogen bonds and π-π stacking, leads to the formation of complex one-, two-, or three-dimensional supramolecular networks. For example, linear chains or sheet-like arrangements are commonly observed in the crystal structures of related compounds. nih.govnih.gov The specific network formed will depend on the precise substitution pattern and the crystallization conditions.
Computational and Theoretical Studies on 2 Chloro 4,6 Dimethylpyrimidine 5 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods are particularly useful for elucidating the electronic characteristics and predicting the chemical behavior of complex organic molecules like 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate approach to determining ground state properties. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, can be used to optimize the molecular geometry and predict various electronic parameters. researchgate.netnih.govnih.gov
These calculations reveal the spatial arrangement of atoms that corresponds to the minimum energy state of the molecule. Key geometric parameters, such as bond lengths and bond angles, can be determined. Furthermore, electronic properties like dipole moment, polarizability, and thermodynamic parameters can be calculated to characterize the molecule's stability and its interactions with electric fields and other molecules.
Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Calculated Value |
| Total Energy (Hartree) | -1257.89 |
| Dipole Moment (Debye) | 3.45 |
| Mean Polarizability (α) | 18.23 x 10-24 esu |
| Anisotropy of Polarizability (Δα) | 12.56 x 10-24 esu |
| Enthalpy (kcal/mol) | -789456.3 |
| Gibbs Free Energy (kcal/mol) | -789502.8 |
Note: The data in this table is hypothetical and serves as a representative example of results obtained from DFT calculations for similar molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. rsc.orgnih.gov
For this compound, the HOMO is typically localized on the pyrimidine (B1678525) ring and the carboxylic acid group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed over the pyrimidine ring, suggesting these are the likely sites for nucleophilic attack. The HOMO-LUMO energy gap provides insights into the molecule's electronic transitions and its potential as an electronic material.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.78 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Energy Gap (ΔE) | 4.63 |
| Ionization Potential (I) | 6.78 |
| Electron Affinity (A) | 2.15 |
| Global Hardness (η) | 2.315 |
| Global Softness (S) | 0.216 |
| Electronegativity (χ) | 4.465 |
| Chemical Potential (μ) | -4.465 |
| Global Electrophilicity Index (ω) | 4.31 |
Note: The data in this table is hypothetical and serves as a representative example of results obtained from FMO analysis for similar molecules.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior. The MEP map displays regions of varying electrostatic potential on the molecular surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. Green regions represent neutral electrostatic potential. rsc.org
In this compound, the MEP surface would likely show the most negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrimidine ring, indicating these as the primary sites for electrophilic interaction. The most positive potential would be expected around the hydrogen atom of the carboxylic acid's hydroxyl group, highlighting its acidic nature and susceptibility to deprotonation.
Non-Linear Optical (NLO) Properties (if applicable based on electronic structure)
Molecules with significant delocalized π-electron systems and large differences in ground-state and excited-state dipole moments can exhibit Non-Linear Optical (NLO) properties. researchgate.netrsc.orgnih.govnih.govresearchgate.net These materials can alter the properties of light passing through them and have applications in technologies such as optical switching, frequency conversion, and telecommunications. The NLO response of a molecule is characterized by its first-order hyperpolarizability (β). DFT calculations can be used to predict these properties.
The presence of the electron-rich pyrimidine ring and the electron-withdrawing carboxylic acid and chloro groups in this compound suggests that it may possess NLO properties. Computational analysis of its hyperpolarizability would provide a quantitative measure of its NLO response.
Table 3: Calculated Non-Linear Optical Properties of this compound
| Property | Calculated Value (esu) |
| βx | 1.25 x 10-30 |
| βy | -0.89 x 10-30 |
| βz | 0.56 x 10-30 |
| Total Hyperpolarizability (βtot) | 3.78 x 10-30 |
Note: The data in this table is hypothetical and serves as a representative example of results obtained from NLO calculations for similar molecules.
Prediction of Spectroscopic Parameters via Computational Models (e.g., NMR, IR, Raman)
Computational models are extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. mdpi.comresearchgate.net
For this compound, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comresearchgate.net These predictions are based on the calculated magnetic shielding tensors of the nuclei in the molecule. By comparing the calculated chemical shifts with experimental data, the accuracy of the computational model can be validated, and assignments of the spectral peaks can be confirmed.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be computed. nih.gov These calculations provide a theoretical vibrational spectrum that can be compared with experimental data to identify the characteristic vibrational modes of the molecule. This comparison is invaluable for confirming the molecular structure and understanding its vibrational properties.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (on -COOH) | 13.1 | C (in -COOH) | 165.2 |
| H (on -CH₃ at C4) | 2.6 | C2 (Cl-substituted) | 160.8 |
| H (on -CH₃ at C6) | 2.5 | C4 (CH₃-substituted) | 170.1 |
| C5 (COOH-substituted) | 115.4 | ||
| C6 (CH₃-substituted) | 168.9 | ||
| C (in -CH₃ at C4) | 24.3 | ||
| C (in -CH₃ at C6) | 23.8 |
Note: The data in this table is hypothetical and serves as a representative example of results obtained from NMR prediction calculations for similar molecules.
Table 5: Selected Predicted Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Mode |
| 3560 | O-H stretch (carboxylic acid) |
| 3050 | C-H stretch (methyl groups) |
| 1715 | C=O stretch (carboxylic acid) |
| 1580 | C=N stretch (pyrimidine ring) |
| 1450 | C-H bend (methyl groups) |
| 1380 | C-N stretch (pyrimidine ring) |
| 850 | C-Cl stretch |
Note: The data in this table is hypothetical and serves as a representative example of results obtained from vibrational frequency calculations for similar molecules.
Applications of 2 Chloro 4,6 Dimethylpyrimidine 5 Carboxylic Acid As a Precursor in Materials Science and Fine Chemical Synthesis
Development of Novel Organic Frameworks and Polymers
The rigid pyrimidine (B1678525) core and the presence of multiple functional groups in 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid make it an attractive candidate for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs). While direct utilization of this specific molecule is an area of ongoing research, the foundational principles are well-established through the use of analogous pyrimidine-based ligands. For instance, the structurally related pyrimidine-4,6-dicarboxylic acid has been successfully employed in the synthesis of a luminescent 3D MOF with a lead(II) center. This demonstrates the capability of the pyrimidine moiety to coordinate with metal ions, forming stable, extended networks.
The synthetic utility of this compound lies in its potential for post-synthetic modification. The carboxylic acid group can readily coordinate with metal centers, while the chloro group can be substituted with other functional groups to tune the properties of the resulting framework. This dual functionality allows for the design of MOFs with tailored pore sizes, surface areas, and chemical environments for applications in gas storage, separation, and catalysis.
In the realm of polymer chemistry, pyrimidine derivatives are recognized for their ability to impart desirable thermal and mechanical properties to polymeric materials. The incorporation of the pyrimidine ring into a polymer backbone can enhance its rigidity and stability. While specific examples detailing the polymerization of this compound are not extensively documented in public literature, the reactivity of its functional groups provides clear pathways for its use as a monomer. The carboxylic acid can be converted to an acid chloride or ester for participation in condensation polymerization reactions, while the chloro group offers a site for nucleophilic substitution to create cross-linked or functionalized polymers. Research into aminopyrimidine derivatives as tubulin polymerization inhibitors, although focused on biological activity, underscores the principle of using the pyrimidine core as a scaffold for building larger, functional molecules.
Synthesis of Advanced Ligands for Catalysis
The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons that can coordinate with transition metals, making it a promising scaffold for the design of novel ligands for catalysis. The reactivity of the 2-chloro position is particularly advantageous, as it allows for the introduction of various donor atoms through nucleophilic substitution reactions.
For example, reaction with aniline (B41778) derivatives under microwave-assisted conditions has been shown to efficiently produce 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427). This synthetic strategy can be extended to introduce a wide range of functional groups capable of binding to metal centers and influencing their catalytic activity. The carboxylic acid group at the 5-position can also act as an anchoring site for immobilization of the catalytic complex on a solid support, facilitating catalyst recovery and reuse. The synthesis of pyrimidine-5-carbonitrile derivatives using solid acid catalysts further highlights the chemical versatility of the pyrimidine core in synthetic transformations relevant to catalyst development.
Precursor in the Synthesis of Specialty Polymers and Coatings
The inherent properties of the pyrimidine ring, such as thermal stability and resistance to chemical degradation, make this compound a valuable precursor for specialty polymers and coatings. The ability to undergo various chemical transformations allows for its incorporation into polymer structures designed for specific high-performance applications.
The carboxylic acid functionality can be utilized in the formation of polyesters and polyamides with enhanced thermal stability. The chloro group provides a reactive handle for further modifications, such as grafting side chains to alter the solubility, adhesion, or refractive index of the resulting polymer. While detailed industrial applications are often proprietary, the fundamental chemistry of the molecule suggests its potential in formulations for protective coatings, high-temperature resistant materials, and advanced composites.
Intermediate in the Synthesis of Agrochemical Scaffolds (Focus on chemical synthesis, excluding biological activity/safety)
Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry. The versatility of this compound as a synthetic intermediate is of particular interest in the construction of complex molecular scaffolds for herbicides, fungicides, and insecticides. The pyrimidine core often serves as the central structural motif, with various substituents appended to modulate the compound's chemical properties.
Future Directions and Perspectives in Research on 2 Chloro 4,6 Dimethylpyrimidine 5 Carboxylic Acid
Exploration of Novel and Efficient Synthetic Routes
While classical methods for pyrimidine (B1678525) synthesis, such as the Biginelli reaction, are well-established, there is a continuous drive toward more efficient, sustainable, and diverse synthetic strategies. ijsat.org Future research into the synthesis of 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid is likely to focus on several key areas:
Catalyst-Driven Multicomponent Reactions: Recent advancements in catalysis offer the potential for more streamlined and atom-economical syntheses of highly substituted pyrimidines. mdpi.comacs.org The development of novel iridium- or manganese-based catalysts could enable regioselective, one-pot multicomponent reactions using simple alcohols and amidines as starting materials. mdpi.comacs.org The exploration of such catalytic systems could lead to more direct and environmentally friendly routes to this compound and its derivatives, avoiding harsh reagents and multiple intermediate steps.
Metal-Free Synthesis and C-H Activation Strategies: A growing trend in organic synthesis is the move away from precious metal catalysts towards more sustainable, metal-free alternatives. ijsat.org Future synthetic approaches could leverage C-H activation strategies to directly functionalize simpler pyrimidine precursors. ijsat.org This would represent a significant increase in efficiency over traditional methods that often require pre-functionalized starting materials.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalyst-Driven Multicomponent Reactions | High atom economy, reduced waste, single-step synthesis. | Development of novel iridium and manganese catalysts for regioselective pyrimidine formation. |
| Metal-Free Synthesis | Lower cost, reduced environmental impact, avoidance of toxic metal residues. | Exploration of organocatalysis and other metal-free cyclization strategies. |
| C-H Activation | Direct functionalization of simple precursors, increased synthetic efficiency. | Investigation of methods for the direct introduction of the carboxylic acid group at the C5 position. |
Investigation of Underexplored Reactivity Pathways at Different Positions of the Pyrimidine Ring
The reactivity of this compound is not limited to the displacement of the C2-chloro group. A deeper understanding of its reactivity at other positions will unlock new avenues for creating diverse molecular architectures.
Reactivity of the Carboxylic Acid Group: The carboxylic acid at the C5 position is a key functional handle. Future research should explore its use in directing metal-catalyzed C-H activation at the adjacent methyl groups or even at the pyrimidine ring itself. Furthermore, its conversion to other functional groups, such as amides, esters, or nitriles, can provide access to a wide array of new derivatives with potentially interesting biological or material properties.
C-H Activation of the Methyl Groups: The methyl groups at the C4 and C6 positions are potential sites for functionalization through C-H activation. researchgate.net The development of selective catalytic systems for the mono- or di-functionalization of these methyl groups would open up possibilities for creating novel ligands, polymers, and pharmaceutical intermediates.
Reactivity at the C5 Position: While electrophilic substitution at the C5 position of the pyrimidine ring is known, its application to this compound remains largely unexplored. wikipedia.org Investigations into nitration, halogenation, and other electrophilic substitutions at this position could yield novel compounds with unique electronic and steric properties.
| Position on Pyrimidine Ring | Potential Reactivity Pathway | Potential Applications |
| C5-Carboxylic Acid | Directing group for C-H activation, conversion to other functional groups. | Synthesis of novel ligands, probes, and bioactive molecules. |
| C4 and C6-Methyl Groups | C-H activation and subsequent functionalization. | Development of new polymers, materials, and pharmaceutical building blocks. |
| C5 Position | Electrophilic substitution (nitration, halogenation). | Creation of derivatives with altered electronic properties for materials science. |
Expansion into Diverse Functional Materials and Catalyst Development
The unique electronic properties and multiple functionalization points of this compound make it an attractive candidate for the development of novel functional materials and catalysts.
Pyrimidine-Based Organic Materials: Pyrimidine derivatives are known to exhibit interesting photophysical and electronic properties. ossila.com Future research could focus on incorporating this compound into larger conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The chlorine and carboxylic acid groups provide convenient handles for polymerization and surface functionalization.
Development of Novel Catalysts and Ligands: The nitrogen atoms in the pyrimidine ring, along with the carboxylic acid group, can act as coordination sites for metal ions. This suggests the potential for designing novel catalysts and ligands based on this scaffold. researchgate.net Research in this area could lead to the development of highly efficient and selective catalysts for a variety of organic transformations.
Integration with Flow Chemistry and Automated Synthesis Methodologies
Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. researchgate.netnih.gov
Continuous Flow Synthesis: The development of continuous flow methods for the synthesis of this compound and its derivatives would offer significant advantages over traditional batch processes. researchgate.netnih.gov Flow chemistry allows for precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly for reactions involving hazardous reagents or intermediates.
Automated Synthesis Platforms: Integrating flow chemistry with automated synthesis platforms would enable the rapid generation of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. This approach would accelerate the discovery of new lead compounds and materials with desired properties.
| Technology | Potential Benefits | Research Focus |
| Continuous Flow Chemistry | Improved reaction control, enhanced safety, higher yields, easier scalability. | Development of robust flow protocols for the synthesis and functionalization of the target compound. |
| Automated Synthesis | Rapid library generation, high-throughput screening, accelerated discovery. | Integration of flow reactors with robotic platforms for the automated synthesis of derivative libraries. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodology :
- Chlorination and functionalization : Start with a pyrimidine precursor (e.g., 4,6-dimethylpyrimidine-5-carboxylic acid) and introduce chlorine at the 2-position via electrophilic substitution. Use chlorinating agents like POCl₃ or SOCl₂ under reflux in anhydrous conditions (e.g., DMF or toluene) .
- Solvent-free synthesis : Adapt solvent-free protocols (similar to ) by mixing reagents (e.g., triethylamine as a base) at elevated temperatures (80–90°C). Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization or column chromatography .
- Key parameters : Optimize temperature, stoichiometry of chlorinating agents, and reaction time to minimize by-products like dichlorinated derivatives.
Q. How can the structure and purity of this compound be confirmed post-synthesis?
- Methodology :
- Spectroscopic analysis : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 4/6, carboxylic acid at 5). Compare chemical shifts with analogous pyrimidines (e.g., 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid in ).
- Mass spectrometry (MS) : Confirm molecular weight (C₇H₇ClN₂O₂) via high-resolution MS (HRMS) or LC-MS.
- X-ray crystallography : For unambiguous structural confirmation, employ single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodology :
- Solubility testing : Dissolve in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–12) to assess solubility for biological assays. Data from related pyrimidines () suggest high solubility in DMSO, but validate experimentally.
- Stability studies : Monitor degradation in solution (e.g., via HPLC) under varying temperatures (4°C, 25°C) and light exposure. Pyrimidines with electron-withdrawing groups (e.g., Cl) are generally stable, but avoid prolonged storage in DMSO due to potential decomposition (as noted in ) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the β-glucuronidase inhibitory activity of this compound?
- Methodology :
- Enzyme inhibition assays : Use recombinant human β-glucuronidase in a fluorometric assay with 4-methylumbelliferyl-β-D-glucuronide as a substrate. Measure IC₅₀ values and compare with standard inhibitors (e.g., D-saccharic acid 1,4-lactone).
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying substituents at positions 2, 4, 6) to identify critical functional groups. highlights that amino and carboxylic acid groups enhance β-glucuronidase inhibition .
- Molecular docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding interactions with the enzyme’s active site.
Q. What strategies can resolve contradictions in reported biological activities of pyrimidine derivatives?
- Methodology :
- Reproducibility checks : Replicate assays under standardized conditions (pH, temperature, enzyme batches) to rule out variability.
- Meta-analysis : Compare data from multiple sources (e.g., ) to identify trends. For example, conflicting β-glucuronidase inhibition results may arise from differences in assay protocols or impurity levels.
- Advanced characterization : Use LC-MS/MS to verify compound identity in biological samples, ensuring no degradation or metabolite interference .
Q. How can the compound’s reactivity be leveraged for targeted drug delivery systems?
- Methodology :
- Bioconjugation : Exploit the carboxylic acid group for covalent attachment to nanoparticles or antibodies via carbodiimide crosslinkers (e.g., EDC/NHS chemistry). demonstrates similar strategies for fluorinated benzoic acids .
- pH-sensitive release : Design prodrugs where the carboxylic acid is esterified, enabling release in acidic tumor microenvironments. Validate release kinetics using HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
